TG53

Übersicht

Beschreibung

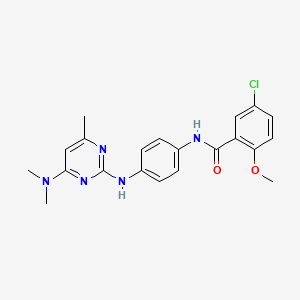

TG53 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylamino group, and a methoxybenzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TG53 typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-methylpyrimidin-2-amine with 5-chloro-2-methoxybenzoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

TG53 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Biochemical Potency

- TG53 has shown promising biochemical potency with an IC50 value of approximately 10 µM against the TG2-FN interaction. This indicates that this compound can effectively inhibit this critical protein-protein interaction, which is essential for cancer cell adhesion .

Cellular Activity

- In vitro studies have demonstrated that this compound significantly reduces ovarian cancer cell adhesion, migration, and invasion. For instance, in assays involving SKOV3 and IGROV1 ovarian cancer cell lines, this compound consistently inhibited cell adhesion to FN by over 50% .

- The compound's effects on cell motility were assessed using wound healing assays, where this compound treatment resulted in decreased wound closure rates compared to control groups .

Ovarian Cancer Models

In preclinical models of ovarian cancer, this compound was utilized to assess its impact on tumor progression. The results indicated that:

- Adhesion Inhibition : this compound inhibited adhesion to FN without affecting adhesion to collagen, suggesting specificity for the TG2-FN complex .

- Migration and Invasion : Treatment with this compound resulted in decreased migration rates through transwell invasion assays, highlighting its potential as a therapeutic agent in preventing metastatic spread .

Comparative Analysis of Analogues

Following the initial discovery of this compound, several analogues were developed through rational medicinal chemistry optimization. These analogues aimed to enhance potency and solubility while maintaining specificity for the TG2-FN interaction:

| Compound | Modification | Potency (IC50) | Solubility |

|---|---|---|---|

| This compound | - | 10 µM | Moderate |

| MT1 | Amine group | Improved | High |

| MT5 | Naphthalene ring | Enhanced | Moderate |

| MT6 | Bromo group | Enhanced | Low |

This table illustrates the modifications made to improve binding activity and solubility among derivatives of this compound. Notably, compounds like MT1 showed increased solubility under acidic conditions, making them potential candidates for further development .

Wirkmechanismus

The mechanism of action of TG53 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-chloro-N-(3-(4-(dimethylamino)phenyl)-2-propenylidene)-2,4-dimethoxyaniline

- 4-[4-(1-amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine

Uniqueness

Compared to similar compounds, TG53 stands out due to its specific structural features, which confer unique chemical and biological properties.

Biologische Aktivität

TG53 is a small molecule inhibitor targeting the interaction between tissue transglutaminase (TG2) and fibronectin (FN). This compound has garnered attention due to its potential applications in cancer therapy, particularly for ovarian cancer. The following sections will detail the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.

Tissue Transglutaminase (TG2) is a multifunctional protein involved in various cellular processes, including cell adhesion, migration, and extracellular matrix (ECM) remodeling. TG2 interacts with FN through its N-terminal domain, facilitating the stabilization of integrin complexes that are crucial for cell adhesion to the ECM. This interaction plays a significant role in cancer metastasis, particularly in ovarian cancer .

This compound's Inhibition Mechanism :

- This compound disrupts the TG2-FN interaction, preventing cellular adhesion and migration.

- It inhibits "outside-in" signaling pathways mediated by focal adhesion kinase (FAK) and c-Src during cell attachment to FN .

- The compound has been shown to not interfere with the enzymatic activity of TG2, indicating that it selectively targets the protein-protein interaction rather than the enzymatic function .

Efficacy in Research Studies

Several studies have evaluated the biological activity of this compound, demonstrating its efficacy in inhibiting cancer cell behaviors associated with metastasis.

In Vitro Studies

- Cell Adhesion and Migration : this compound significantly inhibited ovarian cancer cell adhesion to FN and reduced cell migration and invasion capabilities. The IC50 value for this compound was determined through high-throughput screening assays, indicating its potency against the TG2-FN complex .

- Cell Signaling : The compound effectively blocked activation of signaling pathways that promote cell survival and drug resistance in various cancer types .

In Vivo Studies

- Ovarian Cancer Models : In animal models of ovarian cancer, this compound exhibited promising results in reducing tumor growth and metastasis. The compound was used as a basis for developing second-generation analogues with improved potency and selectivity .

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

- Ovarian Cancer Research : A study focused on the effects of this compound on SKOV3 ovarian cancer cells demonstrated that treatment with this compound led to a significant reduction in cell adhesion to FN, which is crucial for metastatic spread. This study highlighted the potential of this compound as a therapeutic agent to combat ovarian cancer dissemination .

- Drug Resistance Mechanisms : Another investigation revealed that downregulating TG2 in glioblastoma cells sensitized tumors to chemotherapy. This suggests that targeting the TG2-FN interaction could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

Eigenschaften

IUPAC Name |

5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHHSGYKBKIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.